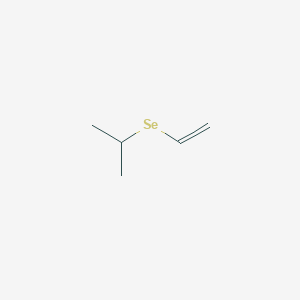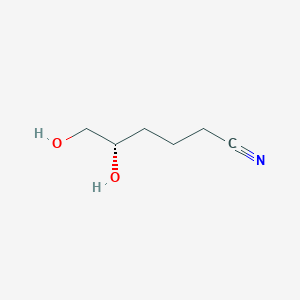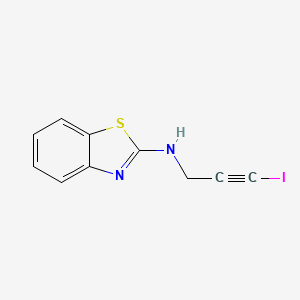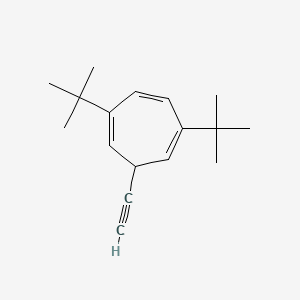
3,4-Dihydroxy-5-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-5-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo functional group modifications to introduce hydroxyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-5-methylpyridin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for 3,4-Dihydroxy-5-methylpyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating biochemical pathways, or acting as a reactive intermediate in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-2-methylpyridine: Similar structure but with different substitution patterns.
5-Hydroxy-2-methylpyridin-3(1H)-one: Another related compound with hydroxyl and methyl groups in different positions.
Uniqueness
3,4-Dihydroxy-5-methylpyridin-2(1H)-one’s unique arrangement of functional groups might confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
| 95508-57-9 | |
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO3/c1-3-2-7-6(10)5(9)4(3)8/h2,9H,1H3,(H2,7,8,10) |
InChI-Schlüssel |
FYAGLPZMTMNZMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=O)C(=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)




